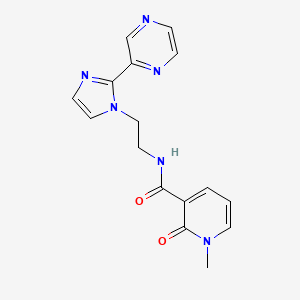
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Anticancer Agent Synthesis
A research study led by Murty et al. (2011) focuses on the synthesis of novel pyridazin-3(2H)-one derivatives, including compounds related to 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one. These compounds were evaluated for their cytotoxicity against various human cancer cell lines, showing sensitivity in cervical and colon cancer cells Murty et al., 2011.
Molecular Structure Analysis
Aydın et al. (2012) analyzed the molecular structure of a similar compound, revealing important dihedral angles and interaction patterns in the crystal structure. This type of structural analysis is crucial for understanding the pharmacological properties of such compounds Aydın et al., 2012.
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified a compound structurally related to 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one as a potent glycine transporter 1 inhibitor. This research highlights the potential of such compounds in modulating neurotransmitter systems Yamamoto et al., 2016.
Diabetes Treatment Research
Bindu et al. (2019) synthesized and evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure to the compound , for their potential as anti-diabetic drugs. They investigated their insulinotropic activities and Dipeptidyl peptidase-4 inhibition, showing promising results Bindu et al., 2019.
Androgen Receptor Downregulator in Prostate Cancer
Bradbury et al. (2013) discovered a compound, AZD3514, which is structurally related to the compound of interest. It acts as an androgen receptor downregulator and is under clinical trial for castrate-resistant prostate cancer Bradbury et al., 2013.
ACAT-1 Inhibition for Cholesterol Management
Shibuya et al. (2018) identified a compound with a similar structure, K-604, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This highlights the potential application of these compounds in cholesterol management Shibuya et al., 2018.
properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c28-22(11-17-29-18-6-2-1-3-7-18)27-15-13-26(14-16-27)21-10-9-20(24-25-21)19-8-4-5-12-23-19/h1-10,12H,11,13-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJFDSRZVVFFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)

![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)


![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![N-(2-chlorobenzyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/structure/B2416786.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2416794.png)

